molecular formula C25H13ClF4N2S B2474264 4-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 303984-63-6

4-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

Cat. No.: B2474264
CAS No.: 303984-63-6
M. Wt: 484.9
InChI Key: VKAVXBKIKBTYCY-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups, including chlorophenyl, fluorophenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the various substituents through a series of reactions such as halogenation, nucleophilic substitution, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, converting them to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Halogenating agents, nucleophiles, and bases are often employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its targets. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide: Shares similar functional groups but differs in the core structure.

    Chlorobis[4-(trifluoromethyl)phenyl]phosphine: Contains trifluoromethyl groups and chlorophenyl groups but has a phosphine core.

Uniqueness

4-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is unique due to its combination of a pyridine core with diverse substituents, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple targets makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-fluorophenyl)sulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H13ClF4N2S/c26-18-6-4-15(5-7-18)21-13-23(16-2-1-3-17(12-16)25(28,29)30)32-24(22(21)14-31)33-20-10-8-19(27)9-11-20/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAVXBKIKBTYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)SC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H13ClF4N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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